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molecular formula C9H18N2S B8349860 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane

Cat. No. B8349860
M. Wt: 186.32 g/mol
InChI Key: HYSUKFMZFUXIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034891B2

Procedure details

To a stirred solution of 2,8-dimethyl-1-thia-3,8-diaza-spiro[4.5]decane (2.18 g, 11.7 mmol) in dichloromethane (230 ml) at room temperature was added dicyclohexylcarbodiimide (DCC) (3.24 g, 15.7 mmol) followed by addition of 3-indolepropionic acid (2.87 g, 15.2 mmol). The resulting solution was stirred at room temperature overnight. During the reaction a white solid precipitated. After filtration the solvent was evaporated and the crude product was purified by flash chromatography (silica, CH2Cl2/EtOH/NH4OH 90/10/1) to give AF710 (2.5 g, 100% chemical purity) as a white solid. 1H NMR (CDCl3, 300 MHz) δ 8.17 (br s, 1H, NH-indole), 7.60 (d, J=7.81 Hz, 1H, CHC arom), 7.35 (d, J=8.08 Hz, 1H, CHC arom), 7.19 (app t, J=7.53 Hz, 1H, CHCH arom), 7.12 (app t, J=7.45 Hz, 1H, CHCH arom), 7.02 (d, J=1.86 Hz, 1H, CHNH arom), 5.52, 5.09 (2q, J=6.15 and J=6.22 Hz, 1H, CHCH3), 4.62, 3.66 (2d, J=11.76 and J=11.5 Hz, 1H, CHHNCO), 3.29, 3.08 (2d, J=11.48 and J=12.0 Hz, 1H, CHHNCO), 3.18-3.11 (m, 2H), 2.72-2.66 (m, 2H), 2.64-2.46 (m, 2H), 2.26, 2.25 (2s, 3H, NCH3), 2.32-2.19, 2.12-2.02 (2m, 2H), 1.87-1.80, 1.68-1.51 (2m, 4H), 1.48, 1.43 (2d, J=6.21 and J=6.19 Hz, 3H, CH3—CH) ppm; 13C NMR (CDCl3, 500 MHz) δ 170.58 (C), 136.39 (C), 127.25 (C), 122.19 (CH), 121.80 (CH), 119.52 (CH), 118.73 (CH), 115.17 (C), 111.31 (CH), 57.48, 57.19 (CH), 55.46 (C), 54.55, 54.12 (CH2), 53.11, 52.86 (CH2), 46.21, 46.15 (CH3), 38.05, 37.32 (CH2), 36.82, 36.31 (CH2), 34.41 (CH2), 25.44, 23.47 (CH3), 21.04, 20.96 (CH2) ppm.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[NH:6][CH2:5][C:4]2([CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)[S:3]1.C1(N=C=NC2CCCCC2)CCCCC1.[NH:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:30]([CH2:37][CH2:38][C:39](O)=[O:40])=[CH:29]1>ClCCl>[CH3:1][CH:2]1[N:6]([C:39](=[O:40])[CH2:38][CH2:37][C:30]2[C:31]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[NH:28][CH:29]=2)[CH2:5][C:4]2([CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)[S:3]1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CC1SC2(CN1)CCN(CC2)C
Name
Quantity
3.24 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
230 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction a white solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (silica, CH2Cl2/EtOH/NH4OH 90/10/1)
CUSTOM
Type
CUSTOM
Details
to give AF710 (2.5 g, 100% chemical purity) as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1SC2(CN1C(CCC1=CNC3=CC=CC=C13)=O)CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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